Effususol A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

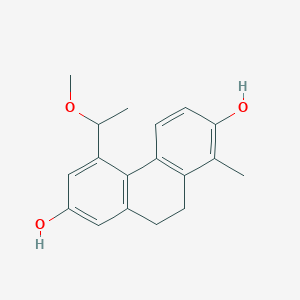

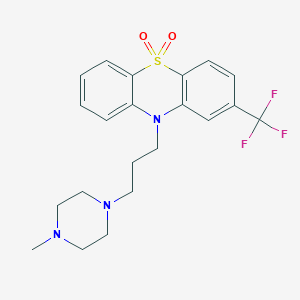

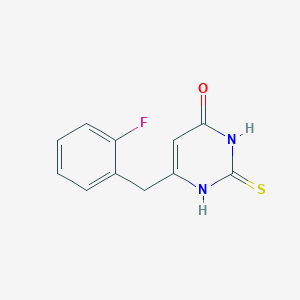

Effususol A is a 9,10-dihydrophenanthrene compound isolated from the medullae of Juncus effusus, an herbaceous perennial belonging to the Juncaceae family. This plant is commonly found in marshlands such as rice paddies in Japan and China. The dried medullae of Juncus effusus have been traditionally used as a crude drug with antipyretic and sedative effects .

Métodos De Preparación

Effususol A is typically isolated from the medullae of Juncus effusus through a series of extraction and purification processes. The structure of this compound was elucidated based on spectroscopic data, including IR, UV, 1H-NMR, 13C-NMR, and HMQC spectra

Análisis De Reacciones Químicas

Effususol A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydroxy groups, aromatic rings, and specific spectroscopic conditions . The major products formed from these reactions are typically other phenanthrene derivatives, which exhibit various biological activities.

Aplicaciones Científicas De Investigación

Effususol A has been the subject of scientific research due to its cytotoxic effects. It has been shown to induce caspase-3-mediated cytotoxicity in HT22 cells, a mouse hippocampal cell line . This compound, along with other phenanthrene derivatives, exhibits antioxidant, anti-algal, antimicrobial, anti-inflammatory, phototoxic, and cytotoxic activities . These properties make this compound a potential candidate for further research in the fields of chemistry, biology, medicine, and industry.

Mecanismo De Acción

The mechanism of action of Effususol A involves the induction of caspase-3-mediated apoptosis in HT22 cells . This process leads to programmed cell death, which is a crucial mechanism in cancer treatment and other therapeutic applications. The molecular targets and pathways involved in this mechanism are primarily related to the regulation of cell survival and apoptosis.

Comparación Con Compuestos Similares

Effususol A is similar to other phenanthrene derivatives isolated from Juncus effusus, such as effusol, dehydroeffusol, juncusol, dehydrojuncusol, juncuenin B, dehydrojuncuenin B, juncuenin D, luteolin, luteolin 5-methyl ether, and 4-hydroxy-2,3-dimethyl-2-nonen-4-olide . These compounds share similar structural features and biological activities, but this compound is unique in its specific cytotoxic effects on HT22 cells.

Propiedades

Fórmula molecular |

C18H20O3 |

|---|---|

Peso molecular |

284.3 g/mol |

Nombre IUPAC |

5-(1-methoxyethyl)-1-methyl-9,10-dihydrophenanthrene-2,7-diol |

InChI |

InChI=1S/C18H20O3/c1-10-14-5-4-12-8-13(19)9-16(11(2)21-3)18(12)15(14)6-7-17(10)20/h6-9,11,19-20H,4-5H2,1-3H3 |

Clave InChI |

GLKYZNQTRHKASO-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C(C)OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13430399.png)

![4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B13430430.png)

![2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13430452.png)